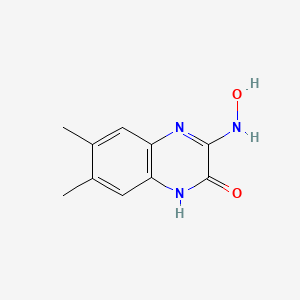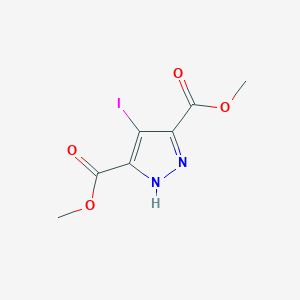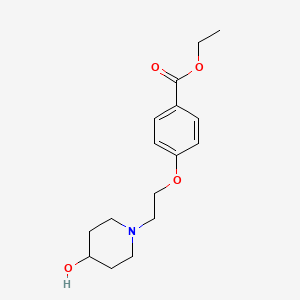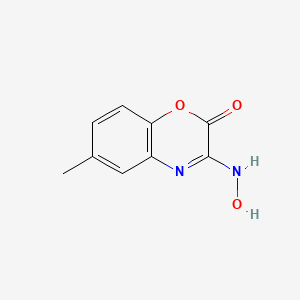
4-Propoxy-1-naphthaldehyde
Descripción general
Descripción
4-Propoxy-1-naphthaldehyde is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-Propoxy-1-naphthaldehyde derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes and their oxime derivatives, synthesized from 2-hydroxynaphthaldehyde, showed significant antimicrobial activities against various bacterial strains, as demonstrated by Yadav et al. (2017) (Yadav et al., 2017).
Antiprotozoal Activity
Research by Ganapaty et al. (2006) on naphthalene derivatives from Diospyros assimilis revealed that certain 2-naphthaldehydes exhibited moderate antiprotozoal activity against protozoan parasites like Trypanosoma and Leishmania (Ganapaty et al., 2006).
Tautomeric Studies
Manolova et al. (2015) explored the potential tautomerism of naphthaldehydes, including 4-hydroxy-1-naphthaldehyde, which showed concentration-dependent deprotonation in certain solvents. This study enhances the understanding of the chemical behavior of naphthaldehyde compounds (Manolova et al., 2015).
Photodegradation of Organic Pollutants
Abbasi et al. (2017) investigated the use of 2-hydroxy-1-naphthaldehyde derivatives in the photodegradation of organic pollutants. Their study demonstrates the potential of these compounds in environmental applications, particularly in the degradation of harmful substances (Abbasi et al., 2017).
Fluorescent Chemosensors
2-Hydroxy-1-naphthaldehyde has been utilized as a functionalized fluorescent backbone for the synthesis of various chemosensors, as highlighted by Das and Goswami (2017). These chemosensors have applications in detecting a range of cations and anions (Das & Goswami, 2017).
Optical Storage Devices
Dvornikov et al. (1998) studied the photorearrangement of 1-nitro-2-naphthaldehyde, a component critical for developing new memory materials used in three-dimensional optical storage devices. This showcases the utility of naphthaldehyde derivatives in advanced technology applications (Dvornikov et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
4-propoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11(10-15)12-5-3-4-6-13(12)14/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLCRRYBQRUDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594907 | |
| Record name | 4-Propoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54784-09-7 | |
| Record name | 4-Propoxy-1-naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54784-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1320585.png)
![Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320586.png)

![tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320594.png)


![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B1320599.png)







